Ilicicolin H

Description

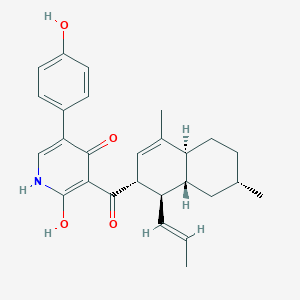

Structure

3D Structure

Properties

IUPAC Name |

3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVOONSAAQMKI-RFKCMYLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12689-26-8 | |

| Record name | Ilicicolin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012689268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ILICICOLIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG38FSS45W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilicicolin H: A Technical Guide to its Discovery, Fungal Origin, and Antifungal Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Ilicicolin H, a potent polyketide-nonribosomal peptide hybrid, has emerged as a significant natural product with broad-spectrum antifungal properties. This technical guide provides an in-depth analysis of its discovery, the diverse fungal species that produce it, its mechanism of action, and detailed experimental protocols for its study. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this remarkable molecule.

Discovery and Fungal Origin

This compound was first reported in 1971 after being isolated from the mycelium of the fungus Cylindrocladium ilicicola. Initially, it was noted for its weak antibiotic activity against Bacillus anthracis[1]. However, subsequent screening of natural product extracts against Candida albicans led to its rediscovery from Gliocadium roseum and the recognition of its potent and broad-spectrum antifungal capabilities[1][2][3].

Further research has identified several other fungal producers of this compound, including Neonectria sp. DH2 and Talaromyces variabilis[4]. The biosynthetic gene cluster responsible for this compound production has been identified in these organisms and has also been found in a "silent" state in the well-studied industrial fungus Trichoderma reesei. Activation of this silent gene cluster has been achieved through genetic engineering, leading to the production of this compound and the discovery of new analogues.

Mechanism of Action: A Selective Inhibitor of Fungal Respiration

This compound exerts its antifungal effect by specifically targeting and inhibiting the mitochondrial cytochrome bc1 complex, also known as complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, which is vital for the survival of fungal cells.

A key feature of this compound is its remarkable selectivity for the fungal cytochrome bc1 complex over its mammalian counterpart. It has been shown to be over 1,000-fold more potent against the fungal enzyme compared to the rat liver equivalent. This compound binds to the Qn site of the cytochrome bc1 complex, which is a different binding location than that of the well-known inhibitor antimycin. This specific and highly selective mode of action makes this compound a promising candidate for the development of new antifungal drugs with a potentially favorable safety profile.

Quantitative Data: In Vitro Efficacy

The antifungal activity of this compound has been quantified through various in vitro assays, primarily determining its Minimum Inhibitory Concentration (MIC) against different fungal species and its half-maximal inhibitory concentration (IC50) against its molecular target.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi

| Fungal Species | MIC (µg/mL) | Carbon Source in Media | Reference |

| Candida spp. | sub-µg/mL | Not specified | |

| Aspergillus fumigatus | sub-µg/mL | Not specified | |

| Cryptococcus spp. | sub-µg/mL | Not specified | |

| Saccharomyces cerevisiae MY2141 | >50 | Glucose | |

| Saccharomyces cerevisiae MY2141 | 0.012 | Glycerol | |

| Candida albicans MY1055 | >50 | Glucose | |

| Candida albicans MY1055 | 0.025 | Glycerol | |

| Aspergillus fumigatus | 0.08 | Not specified | |

| Aspergillus flavus | Resistant | Not specified |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

| Target | IC50 | Reference |

| Fungal mitochondrial cytochrome bc1 reductase | 2-3 ng/mL | |

| Yeast cytochrome bc1 complex | 3-5 nM | |

| Bovine cytochrome bc1 complex | 200-250 nM | |

| Rat liver cytochrome bc1 reductase | >2000 ng/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Fungal Culture

This protocol is a generalized procedure based on methods described for the isolation of ilicicolins.

a. Fungal Fermentation:

-

Inoculate a suitable production medium with a high-yielding fungal strain (e.g., Gliocadium roseum).

-

Incubate the culture under optimal conditions (e.g., temperature, agitation, and duration) to maximize this compound production.

b. Extraction:

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the mycelial cake and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

c. Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate the components.

-

Monitor the fractions using thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the pooled fractions using high-performance liquid chromatography (HPLC) with a C18 column to obtain pure this compound.

Characterization of this compound

a. Mass Spectrometry:

-

Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula of the purified compound.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a suspension of the fungal cells in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

b. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

c. Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus without inhibitor) and negative (medium only) controls.

-

Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

d. Determination of MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometric reading.

Cytochrome bc1 Reductase Inhibition Assay

a. Preparation of Mitochondria:

-

Isolate mitochondria from the target fungal species or a model organism like Saccharomyces cerevisiae by differential centrifugation.

b. Assay Procedure:

-

In a cuvette, prepare a reaction mixture containing buffer, cytochrome c, and the mitochondrial preparation.

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture and incubate.

-

Initiate the reaction by adding the substrate, such as ubiquinol.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

c. Calculation of IC50:

-

Determine the initial reaction rates at different inhibitor concentrations.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a typical experimental workflow.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound studies.

Caption: Mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Ilicicolin H: A Deep Dive into its Mechanism of Action on Fungal Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin H, a natural product first isolated from the fungus Cylindrocladium ilicicola, has emerged as a potent and highly selective antifungal agent.[1] Its efficacy stems from a targeted disruption of mitochondrial function, a critical hub for cellular energy production and viability in fungi. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on fungal mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to support further research and drug development efforts.

Core Mechanism: Targeting the Mitochondrial Respiratory Chain

This compound's primary mechanism of action is the specific inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III, a crucial component of the electron transport chain.[1][2][3] This inhibition disrupts the flow of electrons, halting the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2] The cessation of mitochondrial respiration ultimately leads to fungal cell death.

Binding Site and Selectivity

This compound binds to the Qn site (also referred to as the Qi site) of the cytochrome bc1 complex. While its effects on electron transfer are similar to the well-known inhibitor antimycin, this compound utilizes a different binding mode within the Qn site. This unique interaction is the basis for its remarkable selectivity, exhibiting over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to its mammalian counterpart. This high degree of selectivity underscores its potential as a promising candidate for antifungal drug development with a favorable therapeutic window.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified across various fungal species and in comparison to mammalian systems. The following tables summarize key data from published studies.

Table 1: Inhibitory Activity of this compound on Ubiquinol-Cytochrome c Reductase (Complex III)

| Organism/Tissue Source | IC₅₀ | Reference |

| Saccharomyces cerevisiae | 3-5 nM | |

| Candida albicans | 0.8 ng/mL | |

| Candida albicans (NADH:cytochrome c oxidoreductase) | 0.8 ng/mL (1.85 nM) | |

| Saccharomyces cerevisiae (NADH:cytochrome c oxidoreductase) | 1.0 ng/mL (2.31 nM) | |

| Bovine Heart Mitochondria | 200-250 nM | |

| Rat Liver | 1500 ng/mL | |

| Rhesus Liver | 500 ng/mL |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.04 - 0.31 | |

| Other Candida species | 0.01 - 5.0 | |

| Cryptococcus species | 0.1 - 1.56 | |

| Aspergillus fumigatus | 0.08 |

Note: The antifungal activity of this compound is dependent on the carbon source in the growth media. MIC values are significantly lower in media containing non-fermentable carbon sources like glycerol, highlighting the compound's reliance on inhibiting mitochondrial respiration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay

This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex and its inhibition by this compound.

Materials:

-

Isolated mitochondria from the target organism (e.g., Saccharomyces cerevisiae, Candida albicans, bovine heart).

-

Assay Buffer: 50 mM potassium phosphate (B84403), pH 7.4, 1 mM EDTA.

-

Cytochrome c (from horse heart), final concentration 50 µM.

-

Decylubiquinol (DBH₂) or Ubiquinol-2 as the substrate.

-

Potassium cyanide (KCN), final concentration 1 mM (to inhibit Complex IV).

-

This compound stock solution in DMSO.

-

Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, cytochrome c, and KCN.

-

Add a known amount of isolated mitochondria (e.g., 5-10 µg of protein).

-

For inhibition studies, pre-incubate the mitochondria with varying concentrations of this compound for 2-3 minutes.

-

Initiate the reaction by adding the substrate (e.g., DBH₂ to a final concentration of 50 µM).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mitochondrial Oxygen Consumption Assay

This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of different substrates and inhibitors to pinpoint the site of action in the electron transport chain.

Materials:

-

Isolated mitochondria.

-

Respiration Buffer (e.g., containing mannitol, sucrose, phosphate buffer, and EDTA).

-

Substrates for different complexes:

-

Complex I: NADH, ethanol, glycerol-3-phosphate

-

Complex II: Succinate

-

Complex IV: Ascorbate/TMPD

-

-

This compound stock solution in DMSO.

-

Other respiratory chain inhibitors (for controls): Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), KCN (Complex IV inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent).

-

Oxygen electrode (e.g., Clark-type electrode) or a Seahorse XF Analyzer.

Procedure:

-

Calibrate the oxygen electrode system.

-

Add a known amount of isolated mitochondria to the respiration chamber containing air-saturated Respiration Buffer.

-

Add a substrate to initiate oxygen consumption (e.g., NADH for Complex I-III activity).

-

Record the basal rate of oxygen consumption.

-

Add varying concentrations of this compound and record the resulting inhibition of oxygen consumption.

-

To further characterize the effect, other inhibitors can be added sequentially to measure different respiratory states (e.g., State 4 respiration with oligomycin, maximal uncoupled respiration with FCCP).

-

Calculate the IC₅₀ of this compound for the inhibition of substrate-dependent oxygen consumption.

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal strain.

Materials:

-

Fungal strain (e.g., Candida albicans).

-

Growth medium (e.g., Yeast extract-peptone-glycerol (YPG) to ensure dependence on respiration).

-

This compound stock solution in DMSO.

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Prepare a standardized inoculum of the fungal strain in the growth medium.

-

Dispense the fungal suspension into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a positive control (no drug) and a negative control (no fungus).

-

Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥90%) compared to the drug-free control, often measured by absorbance at 600 nm.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Caption: this compound's inhibitory action on Complex III of the mitochondrial electron transport chain.

Caption: A typical experimental workflow for characterizing the antifungal activity of this compound.

Conclusion

This compound represents a compelling antifungal candidate due to its potent and selective inhibition of the fungal mitochondrial cytochrome bc1 complex. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further preclinical and clinical development. The high selectivity of this compound for the fungal respiratory chain continues to make it an attractive lead compound in the quest for novel, effective, and safe antifungal therapies.

References

Ilicicolin H: A Technical Guide to its Antifungal Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Ilicicolin H, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum.[1][2] this compound has demonstrated potent, broad-spectrum antifungal activity against a range of clinically relevant pathogens, including species of Candida, Cryptococcus, and Aspergillus.[2][3][4] Its unique mechanism of action, targeting the mitochondrial respiratory chain, makes it a subject of significant interest for the development of novel antifungal therapeutics.

Quantitative Antifungal Activity

This compound exhibits a wide range of inhibitory activity against various fungal species. The minimum inhibitory concentration (MIC) values, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized below. The activity of this compound is notably dependent on the carbon source used in the testing media; its potency is significantly higher in media containing a non-fermentable carbon source like glycerol, underscoring its mechanism of action through the inhibition of respiration.

| Fungal Species | Strain(s) | MIC (µg/mL) | Notes |

| Candida albicans | MY 1055 | 0.04 | |

| Candida albicans | MY 2301 | 0.31 | Fluconazole-resistant strain. |

| Candida albicans | ATCC10231 | 6.3 | |

| Candida species (various) | - | 0.01 - 5.0 | |

| Candida glabrata | CLY 574 | 0.63 | |

| Candida krusei | CLY 549 | 0.01 | |

| Cryptococcus species | - | 0.1 - 1.56 | Generally superior to comparator drugs. |

| Cryptococcus neoformans | MY 2061 | 0.1 | |

| Aspergillus fumigatus | - | 0.08 | |

| Aspergillus flavus | - | Resistant | |

| Saccharomyces cerevisiae | MY 2141 | >50 (glucose media) | |

| Saccharomyces cerevisiae | MY 2141 | 0.012 (glycerol media) |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its antifungal effect through the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the transfer of electrons, halting ATP synthesis and leading to cellular demise. This compound binds to the Qn site of the cytochrome bc1 complex, a different binding location than the well-known inhibitor antimycin. Notably, this compound displays a remarkable selectivity for the fungal enzyme, with over 1000-fold greater inhibition of the fungal cytochrome bc1 complex compared to the equivalent in rat liver. The 50% inhibitory concentration (IC50) against the C. albicans NADH:cytochrome c oxidoreductase is approximately 0.8 ng/mL, while for the rat liver enzyme it is 1500 ng/mL.

References

- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physicochemical properties of Ilicicolin H

An In-depth Technical Guide to the Physicochemical Properties of Ilicicolin H

Introduction

This compound is a potent natural product with significant antifungal activity, first isolated in 1971 from the fungus Cylindrocladium ilicicola.[1][2] It has since been isolated from other fungi, such as Gliocadium roseum.[1][3][4] This compound belongs to the polyketide-nonribosomal peptide synthase (NRPS) class of natural products. This compound has garnered considerable interest from the scientific community due to its potent and broad-spectrum antifungal properties against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp. Its specific mechanism of action, which involves the inhibition of mitochondrial respiration, makes it a valuable tool for research and a promising candidate for the development of new antifungal therapies.

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and antifungal drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | References |

| Molecular Formula | C₂₇H₃₁NO₄ | |

| Molecular Weight | 433.5 g/mol | |

| Exact Mass | 433.22530847 Da | |

| CAS Number | 12689-26-8 | |

| Appearance | Not specified; related Ilicicolin C appears as pale yellow needles. | |

| Solubility | Soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO). | |

| Melting Point | Data not readily available. | |

| IUPAC Name | 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal activity through a highly specific mechanism. It is a selective inhibitor of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain. This inhibition disrupts the process of cellular respiration, which is critical for the viability of fungal cells.

Inhibitory Activity

The inhibitory potency of this compound against various fungal species and specific enzymes is detailed below.

| Target | Organism/System | IC₅₀ / MIC | References |

| Mitochondrial Cytochrome bc1 Reductase | Fungal | 2–3 ng/mL | |

| Ubiquinol-cytochrome c reductase | Saccharomyces cerevisiae | 3–5 nM | |

| Ubiquinol-cytochrome c reductase | Bovine | 200–250 nM | |

| Candida albicans | (MIC) | 0.04–0.31 µg/mL | |

| Cryptococcus species | (MIC) | 0.1–1.56 µg/mL | |

| Aspergillus fumigatus | (MIC) | 0.08 µg/mL |

A key feature of this compound is its high selectivity for the fungal cytochrome bc1 complex, showing over 1000-fold greater inhibition of the fungal enzyme compared to its mammalian counterpart from rat liver. This selectivity is a crucial attribute for a potential antifungal therapeutic agent.

Signaling Pathway

This compound binds to the Qn site (also known as the Qi site) of the cytochrome bc1 complex. This binding event blocks the oxidation-reduction of cytochrome b, effectively halting the electron flow through the complex and preventing the generation of ATP.

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification Workflow

The isolation of this compound typically involves fungal fermentation followed by a multi-step extraction and purification process. While specific protocols may vary, the general workflow is depicted below.

1. Fungal Fermentation: The producing fungal strain, such as Gliocadium roseum, is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to promote the biosynthesis of this compound.

2. Extraction: After fermentation, the fungal mycelium is separated from the broth. The mycelium is then extracted with an organic solvent like methanol to isolate the secondary metabolites, including this compound. The methanol extract is subsequently evaporated to yield an oily residue.

3. Solvent Partitioning: The residue is dissolved in a solvent such as diethyl ether and washed sequentially with acidic, basic, and neutral aqueous solutions to remove impurities. The organic phase, containing the crude this compound, is then evaporated to dryness.

4. Chromatographic Purification: The crude extract is subjected to chromatographic techniques for final purification.

-

Silica (B1680970) Gel Chromatography (Classical Method): The extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC (e.g., with a C18 column) is employed, using a gradient of water and acetonitrile (B52724) as the mobile phase.

Spectroscopic Characterization

The structure of this compound is elucidated and confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, typically DMSO-d₆.

Mass Spectrometry (MS):

-

Method: High-resolution mass spectrometry is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

-

Sample Preparation: The sample is dissolved in methanol and introduced into the mass spectrometer.

-

Analysis: Data is acquired in positive ion mode to determine the accurate mass and elemental composition of the molecule.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

-

General protocols for IR and UV-Vis spectroscopy of organic compounds would be followed to identify functional groups and conjugated systems, respectively. However, specific spectral data for this compound are not widely reported in the literature.

Conclusion

This compound stands out as a natural product with potent and selective antifungal properties. Its well-defined mechanism of action, targeting a crucial enzyme in fungal mitochondrial respiration, makes it an invaluable chemical probe for studying the cytochrome bc1 complex. The detailed physicochemical data and experimental protocols provided in this guide serve as a critical resource for researchers aiming to explore the therapeutic potential of this compound and to develop new, effective antifungal agents. While challenges such as high plasma protein binding have been noted in vivo, the unique structure and potent activity of this compound continue to make it a compelling lead compound for medicinal chemistry efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity of Ilicicolin H: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Ilicicolin H, a potent antifungal agent, has garnered significant interest within the scientific community due to its broad-spectrum activity and novel mechanism of action.[1][2] This technical guide provides an in-depth analysis of the structure elucidation and stereochemical determination of this compound, presenting key data, experimental protocols, and logical workflows to support further research and development in this area. First isolated from the fungus Cylindrocladium ilicicola and later from Gliocadium roseum, this compound targets the mitochondrial cytochrome bc1 reductase, a critical enzyme in the fungal electron transport chain.[3][4][5]

Spectroscopic Data for Structural Characterization

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provided unambiguous evidence for its molecular formula, connectivity, and three-dimensional arrangement.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

The following table summarizes the proton and carbon NMR chemical shifts for this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). This data is fundamental to understanding the chemical environment of each atom within the molecule.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridone Moiety | ||

| 2 | - | 164.5 |

| 3 | - | 110.2 |

| 4 | - | 178.9 |

| 5 | - | 118.5 |

| 6 | 7.98 (s) | 134.5 |

| p-Hydroxyphenyl Moiety | ||

| 1' | - | 125.8 |

| 2', 6' | 7.25 (d, J=8.5 Hz) | 131.2 |

| 3', 5' | 6.80 (d, J=8.5 Hz) | 115.4 |

| 4' | 9.65 (s) | 157.8 |

| Decalin Moiety & Acyl Chain | ||

| 7 | - | 210.1 |

| 8 | 4.15 (dd, J=10.0, 4.5 Hz) | 52.3 |

| 9 | 2.85 (m) | 45.1 |

| 10 | 1.85 (m) | 35.6 |

| 11 | 1.25 (m), 1.65 (m) | 30.2 |

| 12 | 1.95 (m) | 38.7 |

| 13 | 1.55 (m) | 28.9 |

| 14 | 0.95 (d, J=6.5 Hz) | 21.5 |

| 15 | 2.15 (m) | 42.1 |

| 16 | 5.45 (m) | 130.5 |

| 17 | 5.60 (m) | 128.7 |

| 18 | 1.68 (d, J=6.0 Hz) | 18.2 |

| 19 | 0.85 (d, J=7.0 Hz) | 15.6 |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis confirmed the elemental composition of this compound, providing a precise molecular weight and corroborating the proposed molecular formula.

| Parameter | Value |

| Molecular Formula | C₂₇H₃₁NO₄ |

| Calculated Mass | 433.2253 |

| Observed Mass [M+H]⁺ | 433.2264 |

Experimental Protocols for Structural Analysis

The structural characterization of this compound relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies employed to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters were used to obtain the proton spectrum, providing information on chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values).

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms in the molecule.

-

2D NMR: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity between protons and carbons, ultimately piecing together the molecular framework.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: The purified compound was dissolved in methanol.

-

Instrumentation: HRMS analysis was performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion. Data was acquired in positive ion mode, yielding the [M+H]⁺ ion, from which the precise molecular weight and elemental composition were determined.

Stereochemistry and Biosynthetic Pathway

The absolute stereochemistry of this compound has been defined as (1R,2S,4aS,7S,8aR). This specific three-dimensional arrangement is a direct consequence of its intricate biosynthetic pathway, which involves a series of stereoselective enzymatic reactions.

The biosynthesis of this compound is initiated by a polyketide-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The backbone is derived from acetyl-CoA and tyrosine, with two methyl groups originating from S-adenosylmethionine. A key step in the formation of the characteristic decalin ring system is an intramolecular Diels-Alder reaction catalyzed by a dedicated enzyme. The stereochemical outcome of this reaction dictates the final stereochemistry of this compound.

References

- 1. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ilicicolin H: A Potent and Selective Inhibitor of Fungal Cytochrome bc1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ilicicolin H, a natural product originally isolated from the fungus Cylindrocladium iliciola and later from Gliocadium roseum, is a potent and highly selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as Complex III).[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study. Its remarkable selectivity for fungal over mammalian cytochrome bc1 complexes makes it a significant lead compound in the development of novel antifungal therapeutics.[2][4]

Mechanism of Action

This compound exerts its antifungal activity by specifically targeting the cytochrome bc1 complex, a critical enzyme in the mitochondrial electron transport chain responsible for generating the proton gradient that drives ATP synthesis. Inhibition of this complex disrupts mitochondrial respiration, leading to fungal cell death.

Binding Site and Molecular Interaction

This compound binds to the Qn site (also referred to as the Qi or ubiquinone reduction site) of the cytochrome bc1 complex. This binding event obstructs the oxidation-reduction of cytochrome b through the N center of the complex. While its inhibitory effects are similar to another well-characterized Qn site inhibitor, antimycin, their binding modes are distinct. This is evidenced by their different effects on the absorption spectrum of cytochrome b; this compound induces a characteristic blue shift in the absorption spectrum of ferro-cytochrome b. Titration of this spectral shift indicates that one molecule of this compound binds per Qn site. Notably, this compound does not affect the oxidation of ubiquinol (B23937) through the P center (Qp site) of the complex.

Resistance studies in Saccharomyces cerevisiae and Candida albicans have identified single amino acid changes at several sites within the cytochrome b gene, which is involved in ubiquinone binding, conferring resistance to this compound. Interestingly, these resistant mutants do not exhibit cross-resistance with other known cytochrome bc1 inhibitors like antimycin or myxothiazol.

Quantitative Data

The inhibitory potency of this compound demonstrates significant selectivity for fungal cytochrome bc1 complexes over their mammalian counterparts.

Table 1: Inhibitory Activity of this compound on Ubiquinol-Cytochrome c Reductase (Complex III)

| Organism/Tissue Source | Assay | IC50 Value | Reference |

| Saccharomyces cerevisiae (yeast) | Ubiquinol-cytochrome c reductase activity | 3-5 nM | |

| Bovine Heart Mitochondria | Ubiquinol-cytochrome c reductase activity | 200-250 nM | |

| Candida albicans | NADH:cytochrome bc1 reductase | 2-3 ng/mL | |

| Rat Liver Mitochondria | NADH:cytochrome bc1 reductase | 2000-5000 ng/mL | |

| Candida albicans | NADH:cytochrome c oxidoreductase | 0.8 ng/mL | |

| Rat Liver | NADH:cytochrome c oxidoreductase | 1500 ng/mL | |

| Rhesus Liver | NADH:cytochrome c oxidoreductase | 500 ng/mL |

Table 2: Effect of this compound on Mitochondrial Oxygen Consumption in S. cerevisiae

| Substrate(s) | Target Complex(es) | IC50 (µg/mL) | Reference |

| Ethanol, Glycerol-3-phosphate, NADH | Complex I-III | 0.008, 0.02, 0.08 respectively | |

| Succinate (B1194679) | Complex II-III | 1.0 | |

| Ascorbate/TMPD | Complex IV | >10.0 |

Table 3: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida spp. | 0.01 - 5.0 | |

| Candida albicans | 0.04 - 0.31 | |

| Cryptococcus spp. | 0.1 - 1.56 | |

| Aspergillus fumigatus | 0.08 |

Note: The antifungal activity of this compound is dependent on the carbon source in the test media. Higher efficacy is observed in media containing non-fermentable carbon sources like glycerol.

Experimental Protocols

Ubiquinol-Cytochrome c Reductase Activity Assay

This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

-

EDTA (1 mM)

-

Potassium cyanide (KCN, 1 mM) - Caution: Highly toxic

-

Cytochrome c (from horse heart, oxidized form)

-

Ubiquinol-2 (or other suitable ubiquinol analog like decylubiquinol)

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, EDTA, and KCN. The KCN is included to inhibit cytochrome c oxidase.

-

Add a known concentration of oxidized cytochrome c (e.g., 50 µM) to the reaction mixture.

-

Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at the desired temperature (e.g., 25°C) to allow for temperature equilibration.

-

To a parallel cuvette for the experimental condition, add the desired concentration of this compound (or DMSO for the vehicle control) and incubate for a few minutes.

-

Initiate the reaction by adding ubiquinol-2.

-

Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

-

Determine the IC50 value by measuring the reaction rate at various concentrations of this compound and fitting the data to a dose-response curve.

Mitochondrial Oxygen Consumption Assay

This assay measures the rate of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or other oxygen-sensing technology to assess the impact of this compound on the electron transport chain.

Materials:

-

Isolated mitochondria

-

Respiration Buffer (e.g., containing mannitol, sucrose, phosphate buffer, and a substrate for a specific complex)

-

Substrates for different mitochondrial complexes (e.g., NADH, ethanol, glycerol-3-phosphate for Complex I-III; succinate for Complex II-III; ascorbate/TMPD for Complex IV)

-

This compound stock solution (in DMSO)

-

Oxygen electrode system

Procedure:

-

Calibrate the oxygen electrode system.

-

Add a known amount of isolated mitochondria to the respiration buffer in the electrode chamber.

-

Add a substrate to initiate respiration and record the basal oxygen consumption rate.

-

Add varying concentrations of this compound to the chamber and record the resulting oxygen consumption rates.

-

Calculate the percentage of inhibition at each concentration relative to the basal rate.

-

Determine the IC50 value by plotting the percent inhibition against the this compound concentration.

-

To further characterize mitochondrial function, other inhibitors can be added sequentially, such as oligomycin (B223565) (to measure proton leak), FCCP (to measure maximal uncoupled respiration), and antimycin A/rotenone (to inhibit all mitochondrial respiration).

Minimum Inhibitory Concentration (MIC) Determination in Yeast

This protocol determines the lowest concentration of this compound that inhibits the visible growth of yeast.

Materials:

-

Yeast strain (e.g., S. cerevisiae, C. albicans)

-

Culture medium with a non-fermentable carbon source (e.g., YPG medium: 1% yeast extract, 2% peptone, 3% glycerol)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Plate reader (optional, for measuring optical density)

Procedure:

-

Prepare a standardized yeast inoculum from an overnight culture (e.g., 1 x 10^5 cells/mL).

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the culture medium to create a range of final concentrations.

-

Add the standardized yeast inoculum to each well.

-

Include a positive control (no drug) and a negative control (no cells).

-

Incubate the plate at the optimal temperature for the yeast strain (e.g., 30°C) for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound that visibly inhibits yeast growth (the first clear well). This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex III.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the IC50 of this compound on cytochrome bc1 activity.

Conclusion

This compound is a highly potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex, acting at the Qn site. Its strong in vitro antifungal activity across a broad spectrum of pathogens, coupled with its significant selectivity over mammalian enzymes, underscores its potential as a valuable lead compound for the development of new antifungal drugs. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development efforts in this area. While challenges such as plasma protein binding have been noted in vivo, the unique mechanism of action and high selectivity of this compound warrant continued investigation and optimization.

References

- 1. Inhibition of the yeast cytochrome bc1 complex by this compound, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Ilicicolin H: A Technical Guide to its Natural Origins and Isolation

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sourcing and isolation of Ilicicolin H, a potent antifungal agent. This document details the primary microbial producers, optimized fermentation and extraction protocols, and purification methodologies, supported by quantitative data and visual workflows.

Natural Sources and Production of this compound

This compound is a polyketide-nonribosomal peptide hybrid metabolite produced by several species of filamentous fungi. First identified from Cylindrocladium ilicicola, it has since been isolated from other fungal genera, demonstrating a widespread capability for its biosynthesis within the fungal kingdom.[1][2] High-yield production has been notably achieved from Gliocadium roseum.[3] Furthermore, the biosynthetic gene cluster for ilicicolins has been successfully activated in Trichoderma reesei, opening avenues for heterologous production and genetic engineering to create novel analogs like Ilicicolin K.[1][3] An endophytic fungus, Neonectria sp. DH2, isolated from Meconopsis grandis in Tibet, has also been identified as a producer of this compound.

| Fungal Source | Reported Yield | Reference |

| Gliocadium roseum | Up to 1500 mg/L | |

| Neonectria sp. DH2 | 30 mg from 120 x 1 L flasks | |

| Engineered Trichoderma reesei | ~20 mg/L (Ilicicolin K) | |

| Fusarium sp. F4 | 25.1 mg/L (optimized) |

Experimental Protocols: From Fermentation to Pure Compound

The isolation of this compound involves a multi-step process encompassing fungal fermentation, solvent extraction, and chromatographic purification. The following protocols are a composite of methodologies reported in the literature.

Fungal Fermentation

Objective: To cultivate a high-yield culture of an this compound-producing fungus.

Materials:

-

This compound-producing fungal strain (e.g., Neonectria sp. DH2 or Gliocadium roseum)

-

Solid rice medium or Potato Dextrose Broth (PDB)

-

Sterile 1 L flasks

-

Incubator

Procedure:

-

Prepare the solid rice medium or PDB in 1 L flasks and sterilize by autoclaving.

-

Inoculate the sterile medium with the this compound-producing fungal strain.

-

Incubate the cultures at 20°C for 28 days in stationary culture for solid medium, or with shaking for liquid medium.

Extraction of Crude this compound

Objective: To extract the secondary metabolites, including this compound, from the fungal culture.

Materials:

-

Fungal culture from step 2.1

-

Methanol (MeOH)

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

For solid cultures, the entire fermented rice medium is extracted. For liquid cultures, the mycelia and supernatant are separated.

-

The fungal biomass (and solid substrate, if applicable) is extracted three times with methanol. The supernatant from liquid cultures can be extracted with ethyl acetate.

-

The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

Objective: To isolate pure this compound from the crude extract.

Materials:

-

Crude extract from step 2.2

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column

-

Acetonitrile (B52724) (ACN)

-

Water (H₂O)

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Purify the dissolved extract using reverse-phase HPLC.

-

Employ a C18 column with a linear gradient of acetonitrile in water to separate the components of the crude extract.

-

Monitor the elution profile with a UV detector and collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| ¹H NMR (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ... | ... |

| Detailed peak assignments would be listed here based on primary literature. |

| ¹³C NMR (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Carbon Type |

| ... | ... |

| Detailed peak assignments would be listed here based on primary literature. |

| High-Resolution Mass Spectrometry (HRMS) | |

| Parameter | Value |

| Ionization Mode | ESI+ |

| Molecular Formula | C₂₇H₃₁NO₄ |

| Calculated Mass | ... |

| Measured Mass | ... |

Visualizing the Workflow and Biological Context

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal source.

Caption: A generalized workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

This compound biosynthesis is initiated by a polyketide-nonribosomal peptide synthetase (PKS-NRPS). The backbone is derived from acetyl-CoA and tyrosine, with methyl groups originating from methionine. Key enzymatic steps include the formation of a tetramic acid moiety, which is then converted to a pyridone by a P450 enzyme. A crucial intramolecular Diels-Alder reaction, catalyzed by a dedicated enzyme, forms the characteristic decalin ring system.

Caption: A simplified schematic of the this compound biosynthetic pathway.

Mechanism of Antifungal Action

This compound exhibits its potent antifungal activity by specifically inhibiting the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. It binds to the Qn site of this complex, disrupting mitochondrial respiration and leading to a cascade of events that culminate in fungal cell death. This targeted action provides a high degree of selectivity for fungal over mammalian cells.

Caption: The inhibitory effect of this compound on the fungal electron transport chain.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ilicicolin H

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antifungal susceptibility testing of Ilicicolin H, a potent antifungal agent. This document includes detailed protocols for the widely accepted broth microdilution method, a summary of its antifungal activity, and a description of its mechanism of action.

This compound is a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum.[1][2] It exhibits broad-spectrum antifungal activity against a range of clinically important yeasts and molds, including species of Candida, Cryptococcus, and Aspergillus.[1][2][3] The primary mechanism of action of this compound is the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) in the fungal electron transport chain. This disruption of mitochondrial respiration leads to a depletion of cellular energy, ultimately resulting in fungal cell death. Notably, this compound demonstrates a high degree of selectivity for the fungal cytochrome bc1 complex, with significantly lower activity against the mammalian equivalent, making it a promising candidate for further drug development.

Quantitative Data Summary

The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound against various fungal species as reported in the literature. It is important to note that the antifungal activity of this compound can be influenced by the carbon source in the growth medium, with greater potency observed in media containing non-fermentable carbon sources like glycerol.

| Fungal Strain | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |

| Candida albicans (MY 1055) | 0.04 | 0.25 | 0.25 | 0.5 | |

| Candida albicans (MY 2301, Fluconazole-resistant) | 0.31 | 0.5 | 0.5 | >64 | |

| Candida glabrata (CLY 574) | 0.63 | 0.5 | 0.4 | >64 | |

| Candida krusei (CLY 549) | 0.01 | 1 | 0.5 | 16 | |

| Candida parapsilosis (ATCC 22019) | 0.16 | 1 | 0.13 | 2 | |

| Cryptococcus neoformans (MY 2061) | 0.2 | 16 | 0.13 | 2 | |

| Aspergillus fumigatus (MF 5668) | 0.08 | 64 | 0.5 | >64 | |

| Aspergillus flavus (MF 383) | >100 | >64 | 1 | >64 |

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (e.g., Candida spp., Cryptococcus spp.)

This method is considered the gold standard for determining the MIC of antifungal agents against yeast isolates.

1. Materials and Reagents:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

0.5 McFarland standard

-

Positive control antifungal agent (e.g., fluconazole, amphotericin B)

-

Fungal isolate to be tested

-

Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) plates

2. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). b. Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.

3. Inoculum Preparation: a. Subculture the fungal isolate onto an SDA or PDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Microtiter Plate Preparation and Inoculation: a. Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a positive control (containing a standard antifungal) and well 12 as the growth control (drug-free). e. Add 100 µL of the standardized fungal inoculum to each well (wells 1-12), bringing the final volume in each well to 200 µL.

5. Incubation and MIC Determination: a. Incubate the microtiter plates at 35°C for 24 to 48 hours. b. The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

Broth Microdilution Method for Molds (e.g., Aspergillus spp.)

The protocol for molds is similar to that for yeasts, with key differences in the preparation of the inoculum.

1. Inoculum Preparation: a. Grow the mold on a suitable agar medium (e.g., PDA) at 35°C for 7 days or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20). c. Gently scrape the surface with a sterile loop. d. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. e. Adjust the conidial suspension with a hemocytometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

2. Microtiter Plate Preparation, Inoculation, and Incubation: a. Follow steps 4a-e as described for the yeast protocol, using the prepared mold inoculum. b. Incubate the plates at 35°C for 48 to 72 hours, or until sufficient growth is seen in the control well. c. The MIC is the lowest concentration that shows no visible growth.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on the fungal mitochondrial electron transport chain.

Experimental Workflow

Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.

References

Application Note: Method for Determining Ilicicolin H Minimum Inhibitory Concentration (MIC) Values

Audience: Researchers, scientists, and drug development professionals.

Introduction Ilicicolin H is a natural product isolated from fungi such as Cylindrocladium iliciola and Gliocadium roseum.[1][2] It demonstrates potent and broad-spectrum antifungal activity against a variety of clinically relevant pathogens, including species of Candida, Aspergillus, and Cryptococcus.[1][2] The primary mechanism of action for this compound is the highly selective inhibition of the mitochondrial cytochrome bc1 complex, also known as Complex III of the electron transport chain.[3] This targeted action disrupts cellular respiration, leading to fungal cell death. This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the standardized broth microdilution method, along with relevant quantitative data and pathway diagrams.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its antifungal effect by specifically binding to the Qn (ubiquinone reduction) site of the cytochrome bc1 complex within the inner mitochondrial membrane. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts the proton pumping activity of Complex III. The disruption of the electron transport chain collapses the mitochondrial membrane potential, inhibits ATP synthesis, and ultimately leads to fungal cell death. Due to this mechanism, the antifungal activity of this compound is most potent when fungi are grown in media containing a non-fermentable carbon source, such as glycerol (B35011), which forces reliance on respiratory metabolism.

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Quantitative Data: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a range of fungal species. These values were determined using broth microdilution methods in media containing a non-fermentable carbon source.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.04 - 0.31 | |

| Other Candida species | 0.01 - 5.0 | |

| Cryptococcus species | 0.1 - 1.56 | |

| Aspergillus fumigatus | 0.08 | |

| Saccharomyces cerevisiae | 0.012 |

Experimental Protocols

Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and optimized for the specific properties of this compound.

Principle The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. It involves exposing a standardized suspension of a microorganism to serial dilutions of the compound in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible growth after a specified incubation period.

Caption: Experimental workflow for the broth microdilution MIC assay.

Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Yeast extract-Peptone-Glycerol (YPG) medium (1% yeast extract, 2% peptone, 3% glycerol) or RPMI 1640 medium.

-

Fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae)

-

Sterile 96-well, flat-bottom microtiter plates

-

Spectrophotometer or microplate reader (optional)

-

Incubator (30-35°C)

Detailed Procedure

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Store the stock solution in aliquots at -80°C for long-term storage.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain overnight in the appropriate liquid medium (e.g., YPG) at the optimal temperature (e.g., 30°C).

-

Dilute the overnight culture in fresh medium to achieve a standardized density. For yeast, this is typically equivalent to a 0.5 McFarland standard, which is then further diluted to a final working concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Preparation of the MIC Plate (Serial Dilutions):

-

In a 96-well plate, add 100 µL of growth medium to all wells except the first column.

-

Create an intermediate dilution of the this compound stock solution in the medium.

-

Add 200 µL of this diluted this compound solution to the first column of the plate.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.

-

-

Controls:

-

Growth Control: Wells containing 100 µL of medium and 100 µL of the fungal inoculum, with no drug.

-

Vehicle Control: Wells containing the highest concentration of DMSO used in the assay (typically <1%) and the fungal inoculum.

-

Sterility Control: Wells containing 200 µL of medium only, with no inoculum.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume in each well to 200 µL.

-

Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 30-35°C) for 24-48 hours.

-

-

Determination of MIC:

-

Visual Determination: After incubation, visually inspect the wells. The MIC is the lowest concentration of this compound in the first well that appears clear, indicating no visible fungal growth.

-

Spectrophotometric Determination (Optional): Measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest drug concentration that inhibits growth by ≥90% compared to the growth control.

-

Key Considerations and Troubleshooting

-

Carbon Source: The use of a non-fermentable carbon source like glycerol is critical. MIC values can be significantly higher (>50 µg/mL) in glucose-based media as fungi can bypass the need for respiration through fermentation.

-

Protein Binding: this compound is known to have high plasma protein binding. If conducting experiments in media containing serum, be aware that this may sequester the compound and lead to an apparent reduction in potency.

-

Solvent Concentration: The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.

References

Ilicicolin H stock solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilicicolin H is a natural product exhibiting potent and broad-spectrum antifungal activity. Its primary mechanism of action involves the highly selective inhibition of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain. By binding to the Qn site of this complex, this compound disrupts cellular respiration, leading to fungal cell death. This targeted action makes it a valuable tool for research in mycology, cancer biology, and mitochondrial function. These application notes provide detailed protocols for the preparation of this compound stock solutions, an overview of its stability, and methods for its application in common experimental settings.

Data Presentation

Table 1: Solubility and Stock Solution Parameters for this compound

| Parameter | Value | Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, high-purity DMSO is recommended to ensure stability. |

| Recommended Stock Concentration | 10-20 mg/mL | Higher concentrations may be achievable but should be validated. |

| Appearance in Solution | Clear, colorless to pale yellow | Visually inspect for any precipitation or color change before use. |

| Final DMSO Concentration in Assay | ≤ 0.1% (v/v) | Higher concentrations may cause solvent-induced artifacts or cytotoxicity. |

Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions

| Condition | Duration | Temperature | Notes |

| Long-term Storage | Months to years | -20°C or -80°C | Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Protect from light. |

| Short-term Storage | Days to one week | 4°C | For immediate or frequent use. Protect from light. |

| Working Dilutions (in aqueous media) | Hours | Room Temperature or 37°C | Prepare fresh for each experiment and use promptly to avoid precipitation and degradation. |

Signaling Pathway and Experimental Workflows

Mechanism of Action of this compound

This compound targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. It specifically binds to the Qn site, which is the ubiquinone reduction site. This binding event blocks the transfer of electrons from cytochrome b to ubiquinone, thereby disrupting the Q-cycle. The inhibition of the Q-cycle halts the translocation of protons across the inner mitochondrial membrane, which in turn collapses the mitochondrial membrane potential and inhibits ATP synthesis, ultimately leading to cellular apoptosis.

Caption: Mechanism of this compound inhibition of the cytochrome bc1 complex.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Caption: Workflow for preparing an this compound stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator (optional)

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and anhydrous DMSO to room temperature.

-

Weighing: Accurately weigh a desired amount of this compound powder (e.g., 10 mg) and transfer it to a sterile amber microcentrifuge tube.

-

Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mg/mL concentration (e.g., for 10 mg of this compound, add 1 mL of DMSO).

-

Mixing: Cap the tube tightly and vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.

-

Aiding Dissolution (Optional): If the compound does not readily dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C for a short period, followed by vortexing.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., 20 µL aliquots).

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), an aliquot can be stored at 4°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Materials:

-

This compound stock solution (10 mg/mL in DMSO)

-

Fungal strain of interest (e.g., Candida albicans)

-

Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well flat-bottom microtiter plates

-

Positive control antifungal (e.g., Fluconazole)

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Culture the fungal strain overnight in the appropriate broth. Adjust the fungal suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL (corresponding to a 0.5 McFarland standard). Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate.

-

Serial Dilution of this compound: a. In a 96-well plate, add 100 µL of the appropriate growth medium to wells 2 through 12 of a designated row. b. Prepare a starting dilution of the this compound stock solution in the growth medium. For example, add 2 µL of the 10 mg/mL stock to 998 µL of medium to get a 20 µg/mL solution. c. Add 200 µL of this 20 µg/mL this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no inoculum).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile medium to well 12.

-

Incubation: Cover the plate and incubate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Protocol 3: Assessment of this compound Stock Solution Stability

Objective: To determine the stability of an this compound stock solution in DMSO under specific storage conditions.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mg/mL)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Initial Analysis (T=0): a. Prepare a fresh 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1. b. Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent. c. Analyze the sample by HPLC to obtain the initial peak area of this compound. This will serve as the 100% reference.

-

Sample Storage: a. Aliquot the remaining stock solution into several tubes. b. Store the aliquots under the desired test conditions (e.g., 4°C, room temperature, 37°C) and protected from light.

-

Time-Point Analysis: a. At predetermined time points (e.g., 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition. b. Prepare a dilution for HPLC analysis as in step 1b. c. Analyze the sample by HPLC and record the peak area of this compound.

-

Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. b. Plot the percentage of remaining this compound against time for each storage condition. c. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Example HPLC Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)

-

Flow Rate: 1.0 mL/min

-